molecular formula C25H20ClN3O4 B2608430 (3-(2-chlorophenyl)-4-methylisoxazol-5-yl)(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone CAS No. 865612-16-4

(3-(2-chlorophenyl)-4-methylisoxazol-5-yl)(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Cat. No.: B2608430
CAS No.: 865612-16-4
M. Wt: 461.9
InChI Key: HQZOUFODGOHJLV-UHFFFAOYSA-N
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Description

The compound (3-(2-chlorophenyl)-4-methylisoxazol-5-yl)(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a hybrid heterocyclic molecule featuring an isoxazole ring linked via a methanone bridge to a 4,5-dihydropyrazole moiety. The isoxazole ring is substituted with a 2-chlorophenyl group and a methyl group, while the pyrazole ring contains a 2-methoxyphenyl substituent and a furan-2-yl group.

Properties

IUPAC Name

[3-(2-chlorophenyl)-4-methyl-1,2-oxazol-5-yl]-[3-(furan-2-yl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O4/c1-15-23(16-8-3-5-10-18(16)26)28-33-24(15)25(30)29-20(22-12-7-13-32-22)14-19(27-29)17-9-4-6-11-21(17)31-2/h3-13,20H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZOUFODGOHJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C2=CC=CC=C2Cl)C(=O)N3C(CC(=N3)C4=CC=CC=C4OC)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(2-chlorophenyl)-4-methylisoxazol-5-yl)(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines an isoxazole ring and a pyrazole moiety, which are known to exhibit various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Isoxazole Ring : Associated with antimicrobial and anti-inflammatory properties.
  • Pyrazole Moiety : Known for its antitumor activity.
  • Chlorophenyl and Furan Substituents : These groups enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit notable antimicrobial properties. For instance, isoxazole and pyrazole derivatives have been shown to be effective against various bacterial and fungal strains. The presence of halogen substituents, particularly chlorine, enhances the bioactivity of these compounds by increasing their lipophilicity and ability to penetrate microbial membranes .

Compound Activity Tested Strains
Isoxazole DerivativeAntibacterialStaphylococcus aureus, Escherichia coli
Pyrazole DerivativeAntifungalCandida albicans

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Isoxazoles are often investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Preliminary studies indicate that derivatives of this compound may reduce inflammation in vitro by modulating signaling pathways associated with inflammatory responses .

Antitumor Activity

The antitumor potential of this compound has been evaluated through various in vitro assays. Studies have demonstrated that compounds containing both isoxazole and pyrazole rings can inhibit cancer cell proliferation. For example, a recent study reported significant cytotoxic effects against human lung cancer cell lines (A549, HCC827) with IC50 values indicating strong activity .

Cell Line IC50 (μM) Assay Type
A5496.26 ± 0.33MTS Assay
HCC8276.48 ± 0.11MTS Assay

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antibacterial Efficacy : A study involving a series of isoxazole derivatives showed that specific substitutions led to enhanced antibacterial activity against resistant strains of bacteria.
  • Antitumor Mechanism : Research on pyrazole-based compounds revealed their mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspases.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The target compound shares structural motifs with isostructural thiazole derivatives (e.g., compounds 4 and 5 in –3), which exhibit triclinic $ P\overline{1} $ symmetry and two independent molecules per asymmetric unit. Key comparisons include:

Compound Core Structure Substituents Crystal System Biological Activity
Target Compound Isoxazole-Pyrazole Methanone 2-Chlorophenyl, 4-methylisoxazole; 2-methoxyphenyl, furan-2-yl pyrazole Not reported Inferred antimicrobial potential
Compound 4 (–3) Thiazole-Pyrazole-Triazole 4-Chlorophenyl, 4-fluorophenyl; 5-methyl-1,2,3-triazole Triclinic $ P\overline{1} $ Antimicrobial
Compound 5 (–3) Thiazole-Pyrazole-Triazole 4-Fluorophenyl, 4-fluorophenyl; 5-methyl-1,2,3-triazole Triclinic $ P\overline{1} $ Antimicrobial
Methanone derivatives () Pyrazole Methanone 4-Trifluoromethylphenyl; phenyl Not reported Unspecified

Key Observations :

  • Halogen Influence : The 2-chlorophenyl group in the target compound mirrors the 4-chlorophenyl substituent in compound 4 , which enhances lipophilicity and may improve membrane permeability .
  • Crystal Packing: Unlike compounds 4 and 5, which exhibit isostructurality despite halogen substitutions (Cl vs.
  • Planarity : The pyrazole ring in compound 4 adopts near-planar conformations, whereas the furan substituent in the target compound may induce torsional strain, affecting intermolecular interactions .

Computational and Analytical Tools

  • Structural Analysis : Programs like SHELXL () and Multiwfn () are critical for refining crystal structures and analyzing electron density, respectively. These tools would be essential for elucidating the target compound’s conformational dynamics .

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